DXC2E2ID76
Overview
Description
Preparation Methods
The synthesis of UK-333747 involves several steps, starting with the preparation of the quinoxalinedione core. The synthetic route typically includes:
Formation of the Quinoxalinedione Core: This involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents under acidic conditions to form the quinoxaline ring.
Introduction of Chlorine Atoms: Chlorination of the quinoxaline ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Methoxymethyl Group Addition: The methoxymethyl group is added via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Industrial production methods for UK-333747 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
UK-333747 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Scientific Research Applications
UK-333747 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of UK-333747 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
UK-333747 can be compared with other similar compounds, such as:
6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione: This compound shares the quinoxalinedione core but lacks the triazole and methoxymethyl groups, resulting in different chemical and biological properties.
5-(methoxymethyl)-4H-1,2,4-triazole derivatives: These compounds share the triazole ring but differ in the substitution pattern on the quinoxaline ring, leading to variations in their reactivity and biological activities.
The uniqueness of UK-333747 lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
212710-78-6 |
---|---|
Molecular Formula |
C17H12Cl2N6O4 |
Molecular Weight |
435.2 g/mol |
IUPAC Name |
6,7-dichloro-5-[3-(methoxymethyl)-5-(1-oxidopyridin-1-ium-3-yl)-1,2,4-triazol-4-yl]-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C17H12Cl2N6O4/c1-29-7-11-22-23-15(8-3-2-4-24(28)6-8)25(11)14-12(19)9(18)5-10-13(14)21-17(27)16(26)20-10/h2-6H,7H2,1H3,(H,20,26)(H,21,27) |
InChI Key |
IEMAQDHGZOPMNI-UHFFFAOYSA-N |
SMILES |
COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-] |
Canonical SMILES |
COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UK-333747, UK 333747, UK333747 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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